2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method is the condensation reaction between an aldehyde, a malononitrile, and a phenyl-substituted compound in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, chromenes and their derivatives are investigated for their potential therapeutic properties. This compound may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects.
Medicine
The medicinal applications of this compound are of particular interest. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, inflammation, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-oxo-7-phenyl-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
- 2-amino-5-oxo-7-phenyl-4-(4-chlorophenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
- 2-amino-5-oxo-7-phenyl-4-(4-methoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-5-oxo-7-phenyl-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c29-17-23-26(21-13-11-20(12-14-21)18-7-3-1-4-8-18)27-24(31)15-22(16-25(27)32-28(23)30)19-9-5-2-6-10-19/h1-14,22,26H,15-16,30H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUXZHSOAGNMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)C4=CC=CC=C4)C#N)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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